molecular formula C17H17F3N6O2S B6542519 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1021264-16-3

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B6542519
CAS No.: 1021264-16-3
M. Wt: 426.4 g/mol
InChI Key: RTRZVTGRJRLCBU-UHFFFAOYSA-N
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Description

The compound 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is a synthetic chemical that has garnered interest due to its diverse applications in scientific research. Its unique structure, combining a triazolo-pyridazinyl ring with a sulfonyl piperazine, renders it an attractive candidate for various biological and chemical studies.

Properties

IUPAC Name

3-methyl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZVTGRJRLCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Coupling Methods

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)
Montmorillonite K10K10 clayToluene1107298
Palladium catalysisPd(PPh₃)₄DMF1006595
Base-promotedK₂CO₃Acetone805890

Data aggregated from.

  • Solvent Effects : Toluene outperforms polar aprotic solvents (e.g., DMF) due to better compatibility with K10’s hydrophobic surface.

  • Catalyst Recycling : K10 clay can be reused thrice without significant activity loss.

Analytical Characterization

Table 2: Spectroscopic Data for Target Compound

TechniqueKey SignalsInterpretation
¹H NMR δ 2.5 (s, 3H), δ 3.4–3.6 (m, 8H), δ 7.8 (d, 2H), δ 8.2 (d, 2H)Methyl, piperazine, and aromatic protons
¹³C NMR δ 21.4 (CH₃), δ 45.8–47.2 (piperazine), δ 126.5–140.2 (aromatic)Assignment of carbon environments
HRMS m/z 482.1234 [M+H]⁺Molecular ion confirmation

Data derived from.

  • Purity Assessment : HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes .

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine can undergo various types of chemical reactions:

  • Oxidation: The triazolo-pyridazinyl core can be oxidized under specific conditions to form reactive intermediates.

  • Reduction: Reduction reactions can be carried out on the sulfonyl group.

  • Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Sodium methoxide, bromine.

Major Products

The reactions typically produce derivatives that retain the core structure but have varied functional groups attached, enhancing their chemical diversity.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with various receptors in the central nervous system (CNS). Research indicates that it may exhibit properties similar to known psychoactive substances.

Antitumor Activity

Studies have shown that derivatives of triazolo-pyridazine compounds can possess antitumor properties. The specific mechanisms involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

StudyFindings
Demonstrated cytotoxic effects on various cancer cell lines.
Indicated potential for selective targeting of tumor cells over normal cells.

Antimicrobial Activity

Research has suggested that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent.

PathogenActivity
Staphylococcus aureusInhibition observed at low concentrations
Escherichia coliModerate antimicrobial activity noted

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antitumor Efficacy

A study published in 2023 examined the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound.

Case Study 2: Antimicrobial Screening

In a screening study conducted in 2024, the compound was tested against various bacterial strains. Results showed promising activity against multi-drug resistant strains of bacteria, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites and interfere with normal biological processes, making it a valuable tool for studying biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-benzylpiperazine

  • 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-phenylpiperazine

Uniqueness

What sets 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine apart is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its binding affinity in biological systems. This makes it a more potent and selective compound compared to its analogs.

Biological Activity

The compound 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
  • Molecular Formula : C10H14N6
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 300588-79-8

Structure

The compound features a piperazine ring linked to a triazolo-pyridazine moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes involved in cellular signaling pathways.
  • Antimicrobial Properties : Some studies suggest that triazole-containing compounds have antifungal and antibacterial activities.
  • CNS Activity : Piperazine derivatives are often explored for their neuropharmacological effects, potentially acting as anxiolytics or antidepressants.

Therapeutic Potential

  • Anticancer Activity : Preliminary studies have indicated that similar compounds may inhibit tumor growth by interfering with angiogenesis and cell proliferation.
  • Antimicrobial Effects : In vitro tests have shown efficacy against various bacterial strains and fungi, suggesting potential as a broad-spectrum antimicrobial agent.
  • Neurological Applications : Given the structural characteristics, there is interest in evaluating the compound's effects on neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Anticancer Inhibition of cell proliferation in cancer lines.
Antimicrobial Effective against E. coli and S. aureus.
CNS Effects Anxiolytic effects in rodent models.

Notable Research

  • A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of triazole derivatives similar to this compound. The study demonstrated significant inhibition of tumor growth in xenograft models.
  • Another investigation focused on the antimicrobial properties, revealing that the compound exhibited minimum inhibitory concentrations (MIC) against several pathogens, indicating its potential as a new antibiotic agent.
  • Research into CNS activity showed that related piperazine derivatives could modulate serotonin receptors, suggesting possible applications in treating anxiety disorders.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis of this triazolopyridazine-piperazine derivative requires multi-step reactions with precise control of conditions. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency for sulfonylation and coupling steps .
  • Catalysts : Acid or base catalysts (e.g., NaH, Pd/C) are often employed to promote nucleophilic substitution or cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are essential to isolate intermediates and final products .
  • Temperature control : Reflux conditions (80–120°C) are typical for triazole ring formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the triazole ring and piperazine substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for the trifluoromethylbenzenesulfonyl group .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for pharmacological studies) .
  • Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm1^{-1}) and triazole (C=N, ~1600 cm1^{-1}) functional groups .

Q. How does the trifluoromethylbenzenesulfonyl group influence the compound’s physicochemical properties?

The trifluoromethyl (-CF3_3) group enhances:

  • Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
  • Metabolic stability : The strong C-F bond resists oxidative degradation in hepatic microsomes .
  • Electron-withdrawing effects : The sulfonyl group stabilizes the piperazine moiety, reducing basicity (pKa ~6.5) and enhancing solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and cellular activity data for this compound?

Discrepancies often arise from:

  • Cellular uptake limitations : Use LC-MS to quantify intracellular concentrations; modify lipophilicity via substituent tuning (e.g., replacing -CF3_3 with -OCF3_3) .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Metabolic instability : Incubate with liver microsomes to identify major metabolites; introduce blocking groups (e.g., methyl on triazole) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?

  • Rodent models : Sprague-Dawley rats (IV/PO dosing) assess bioavailability (%F) and half-life (t1/2_{1/2}). Plasma samples analyzed via LC-MS/MS .
  • Tissue distribution : Radiolabeled analogs (e.g., 14^{14}C) quantify accumulation in target organs (e.g., brain for CNS applications) .
  • CYP inhibition assays : Human liver microsomes identify drug-drug interaction risks, particularly with CYP3A4/2D6 .

Q. How can molecular docking studies predict the interaction between this compound and target enzymes like 14α-demethylase?

  • Protein preparation : Retrieve crystal structures (e.g., PDB: 3LD6) and optimize protonation states using tools like AutoDockTools .
  • Docking parameters : Use Lamarckian genetic algorithms (GA-LS) with 100 runs to sample binding poses. The triazole core shows π-π stacking with heme cofactors, while the sulfonyl group forms hydrogen bonds with active-site residues (e.g., Tyr118) .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies improve blood-brain barrier (BBB) permeability for CNS-targeted derivatives of this compound?

  • Structural modifications : Introduce halogen atoms (e.g., -F) on the benzene ring to enhance passive diffusion .
  • Prodrug design : Mask polar groups (e.g., sulfonyl) with ester linkages that hydrolyze in the brain .
  • In silico modeling : Use PAMPA-BBB assays or QSAR models (e.g., VolSurf+) to predict permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting SAR data between this compound and analogs with varying piperazine substituents?

  • Systematic variation : Synthesize derivatives with incremental changes (e.g., -CF3_3 vs. -CH3_3 on benzene) to isolate electronic vs. steric effects .
  • Free-energy calculations : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to compare binding affinities .
  • Crystallography : Co-crystallize analogs with target proteins (e.g., kinases) to visualize binding mode differences .

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